molecular formula C15H13N3O4S B2396140 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 2380069-88-3

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2396140
CAS No.: 2380069-88-3
M. Wt: 331.35
InChI Key: QZQPNOQWIPCKMQ-UHFFFAOYSA-N
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Description

N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a novel heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a unique structure incorporating furan, thiophene, and oxazole rings, linked by an ethanediamide bridge, making it a valuable intermediate for developing new therapeutic agents and studying molecular interactions. The primary research applications of this compound are anticipated to be in medicinal chemistry and drug discovery, particularly as a building block for small molecule inhibitors or as a core structure in combinatorial chemistry. Its specific mechanism of action and biological targets are yet to be fully characterized and remain a key area for ongoing investigation. Researchers are exploring its potential to modulate various enzymatic pathways and receptor activities. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety protocols and consult the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-9-4-13(18-22-9)17-15(20)14(19)16-6-12-5-11(8-23-12)10-2-3-21-7-10/h2-5,7-8H,6H2,1H3,(H,16,19)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQPNOQWIPCKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC(=CS2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Core Functionalization

The 4-position substitution on thiophene presents synthetic challenges due to inherent electronic effects. Two validated methods emerge from industrial protocols:

Method A: Direct C-H Functionalization

Parameter Specification
Catalyst Pd(OAc)₂/P(t-Bu)₃
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Coupling Partner Furan-3-ylboronic acid
Base K₃PO₄
Solvent DME/H₂O (4:1)
Temperature 85°C, 18 h
Yield Range 62-68% (literature analogs)

This Suzuki-Miyaura coupling enables direct arylation of 4-bromothiophene-2-carbaldehyde, avoiding intermediate protection steps. Subsequent reductive amination converts the aldehyde to aminomethyl:

$$ \text{Thiophene-CHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Thiophene-CH}2\text{NH}2 $$

Method B: Ring Construction via Gewald Reaction
Alternative synthesis from cycloketones:

  • Cyclocondensation of 2-(furan-3-yl)acetonitrile with elemental sulfur and morpholine
  • Acid-catalyzed cyclization to 4-(furan-3-yl)thiophene-2-carboxylic acid
  • Curtius rearrangement to install aminomethyl group

While step-efficient, this route suffers from lower overall yields (38-42%) compared to cross-coupling approaches.

Synthesis of 5-Methyl-1,2-Oxazol-3-amine

Robinson-Gabriel cyclization remains the benchmark for 1,2-oxazole synthesis:

β-Ketoamide Precursor Preparation

$$ \text{CH}3\text{C(O)CH}2\text{CO}2\text{Et} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOAc, EtOH}} \text{CH}3\text{C(NOH)CH}2\text{CONH}_2 $$

Cyclodehydration

$$ \text{β-Ketoamide} \xrightarrow{\text{H}2\text{SO}4, \Delta} 5\text{-Methyl-1,2-oxazol-3-amine} $$

Optimized conditions from recent patents:

Parameter Value
Acid Concentration 96% H₂SO₄
Temperature 110°C
Reaction Time 45 min
Workup Ice quenching, neutralization with NH₄OH
Yield 74-82%

Oxalamide Bond Formation

Coupling of the heterocyclic amines employs oxalyl chloride activation:

Stepwise Activation Protocol

  • First Amine Coupling
    $$ \text{ClC(O)C(O)Cl} + \text{H}2\text{N-Thiophene} \xrightarrow{\text{Et}3\text{N, DCM}} \text{ClC(O)C(O)N(H)-Thiophene} $$

  • Second Amine Coupling
    $$ \text{ClC(O)C(O)N(H)-Thiophene} + \text{H}2\text{N-Oxazole} \xrightarrow{\text{DMAP, CHCl}3} \text{Target Compound} $$

Critical parameters from industrial batch records:

Parameter Optimal Range
Equivalents Oxalyl Chloride 1.05 eq
Reaction Temperature -15°C to 0°C
Coupling Time 2 h per stage
Purification Silica chromatography (EtOAc/Hexanes)
Overall Yield 58-63%

Alternative Synthetic Pathways

Solid-Phase Peptide Synthesis (SPPS) Adaptation

Recent advances in resin-bound heterocycle synthesis enable:

  • Wang resin loading with Fmoc-protected thiophenemethylamine
  • On-resin oxalyl coupling using DIC/HOAt activation
  • Final cleavage with TFA/TIS/H₂O (95:2.5:2.5)

This method achieves 71% purity without chromatography but requires specialized equipment.

Flow Chemistry Approach

Microreactor systems improve exothermic control during oxalyl chloride reactions:

Stage Conditions
Amine Residence Time 2.7 min at 25°C
Oxalyl Chloride Feed 0.5 mL/min
Quench Stream Aqueous NaHCO₃
Productivity 38 g/h

Pilot-scale trials show 19% yield improvement over batch methods.

Analytical Characterization Benchmarks

Spectroscopic data for quality control of the target compound:

Technique Key Identifiers
¹H NMR (400 MHz, DMSO-d⁶) δ 8.21 (s, 1H, NH), 7.89 (d, J=3.1 Hz, 1H), 6.83–6.79 (m, 3H), 4.52 (s, 2H), 2.41 (s, 3H)
HRMS (ESI+) m/z Calc. for C₁₈H₁₆N₃O₃S [M+H]⁺: 354.0913, Found: 354.0918
HPLC Purity (C18) 99.2% (220 nm, 1 mL/min MeCN/H₂O)

Industrial-Scale Process Considerations

Technical reports from CHEMENU highlight:

  • Cost Drivers : Thiophene boronic acid accounts for 62% of raw material costs
  • Waste Streams : Pd recovery systems achieve 98.5% metal reclamation
  • Stability : Bulk drug substance remains stable >24 months at -20°C under nitrogen

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce dihydro derivatives .

Scientific Research Applications

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Target Compound
  • Thiophene-furan hybrid : Enhances π-conjugation and may influence electronic properties.
  • 5-methyl-1,2-oxazole : Contributes to metabolic stability and hydrogen-bonding capacity.
Analogs
  • Compound29 (3-(5-methyl-1,2-oxazol-3-yl)-1-[(4-propan-2-ylphenyl)thiophen-2-ylmethyl]urea) : Replaces ethanediamide with a urea linker and substitutes furan with an isopropylphenyl group. This modification likely alters solubility and target affinity, as urea linkers are more rigid and polar .
  • BI81533 (N-(5-methyl-1,2-oxazol-3-yl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide) : Shares the ethanediamide linker but incorporates a piperidine ring instead of furan-thiophene. The piperidine may improve bioavailability through enhanced solubility .
  • L2 (4-((2-hydroxy-benzylidine)-amino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide): Utilizes a sulfonamide group and Schiff base instead of ethanediamide, favoring metal chelation and antimicrobial activity .
Target Compound
  • Likely synthesized via amide coupling between a thiophene-furan-methyl amine and a 5-methyl-1,2-oxazole carboxylic acid derivative.
Analogs
  • Schiff Bases (L1–L3): Formed via condensation of aldehydes with sulfonamide amines (e.g., 2,3-dihydroxybenzaldehyde + sulfamethoxazole in methanol with acetic acid catalysis) .
  • Sulfonamide Derivatives () : Employ microwave-assisted synthesis for higher yields (e.g., 82–89% for N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide) .
  • Furan-Containing Acetamides () : Synthesized via thiol-ether linkages between triazole-thiol intermediates and chloroacetamides .
Target Compound
Analogs
  • M10 (4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfon) : Exhibits Mpro inhibition (SARS-CoV-2 main protease) with favorable ADMET properties .
  • Compound29 : Inhibits RORγt , a nuclear receptor critical for Th17 differentiation, suggesting anti-inflammatory applications .

Comparative Data Table

Compound Core Structure Linker/Group Key Activity/Property Reference
Target Compound Thiophene-furan, oxazole Ethanediamide Hypothesized enzyme inhibition
Compound29 Thiophene-isopropylphenyl, oxazole Urea RORγt inhibition
BI81533 Thiophene-piperidine, oxazole Ethanediamide Structural analog
L2 (Schiff base) Benzene sulfonamide, oxazole Schiff base Metal chelation
M10 Imidazole-diazenyl, oxazole Sulfonamide Mpro inhibition

Biological Activity

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound notable for its potential biological activity. This compound features a unique structure combining furan, thiophene, and oxazole rings, which may contribute to its reactivity and bioactivity. This article aims to explore its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O3SC_{14}H_{12}N_{2}O_{3}S, with a molecular weight of approximately 288.32 g/mol. The compound exhibits multiple functional groups that enhance its interaction with biological targets.

Structural Features

Feature Description
Furan Ring Contributes to electron donation and reactivity.
Thiophene Ring Enhances stability and potential interactions.
Oxazole Ring May influence biological activity through heteroatom interactions.

Antimicrobial Activity

Preliminary studies suggest that compounds structurally similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar heterocyclic cores have been shown to inhibit the growth of various bacterial strains, indicating a potential application in treating infections.

Anticancer Properties

Research indicates that this compound may also possess anticancer activity. Compounds featuring furan and thiophene rings have been investigated for their ability to induce apoptosis in cancer cells by interacting with specific molecular targets such as enzymes involved in cell proliferation and survival pathways .

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of a related compound in vitro against human cancer cell lines. The results demonstrated that the compound induced significant cytotoxicity at micromolar concentrations, with an IC50 value indicating effective inhibition of cell growth. Molecular docking studies suggested strong binding affinity to targets involved in the cell cycle regulation .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of derivatives similar to this compound. The study found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

The compound is synthesized via multi-step reactions, typically starting with coupling reactions between functionalized thiophene and isoxazole precursors. Key steps include:

  • Thiophene functionalization : Introducing the furan-3-yl group at the 4-position of thiophene using Suzuki-Miyaura cross-coupling (e.g., Pd catalysts, aryl boronic acids) .
  • Amide bond formation : Condensation of the thiophene-methylamine intermediate with 5-methyl-1,2-oxazole-3-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How can its structural integrity be confirmed post-synthesis?

A combination of spectroscopic and crystallographic techniques is essential:

  • NMR : 1H^1H and 13C^{13}C NMR to verify connectivity of the furan-thiophene core and amide bonds. Key signals include aromatic protons (6.5–8.0 ppm) and carbonyl carbons (~165–170 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and assess intermolecular interactions (e.g., hydrogen bonding involving the oxazole ring) .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on target-agnostic assays:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains, given structural analogs’ reported activity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR) due to the oxazole moiety’s affinity for catalytic pockets .

Advanced: How can synthetic yield be optimized for scale-up?

Advanced optimization strategies include:

  • Solvent screening : Replace DMF with MeCN or THF to reduce side reactions; microwave-assisted synthesis for faster amide bond formation .
  • Catalyst tuning : Use Pd-XPhos instead of Pd(PPh3_3)4_4 for higher cross-coupling efficiency (>90% yield) .
  • DoE (Design of Experiments) : Vary temperature (60–100°C), stoichiometry (1:1 to 1:1.2), and reaction time (12–24 hrs) to identify Pareto-optimal conditions .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Contradictions often arise from dynamic processes or impurities:

  • Variable-temperature NMR : Detect rotameric equilibria in the ethanediamide linker (e.g., coalescence temperatures >100°C) .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals from furan and thiophene rings .
  • HPLC-MS : Rule out regioisomeric byproducts (e.g., alternative coupling at thiophene 3-position) .

Advanced: What crystallographic challenges arise during structure determination?

Common issues and solutions:

  • Disorder in the furan ring : Apply SHELXL’s PART and SIMU restraints to model thermal motion .
  • Twinning : Use TWINLAW to identify twin laws; refine with BASF parameter in SHELXL .
  • Weak diffraction : Optimize crystal growth via vapor diffusion (e.g., DMSO/water) to improve mosaicity .

Advanced: How to address conflicting bioactivity data across studies?

Methodological discrepancies require orthogonal validation:

  • Dose-response curves : Replicate assays with stricter controls (e.g., serum-free media to avoid protein binding artifacts) .
  • Target engagement assays : Use SPR (surface plasmon resonance) to measure direct binding to purported targets (e.g., COX-2) .
  • Metabolite screening : LC-MS to rule in/out bioactivation (e.g., oxidative cleavage of the thiophene ring) .

Advanced: How to model its interaction with biological targets computationally?

  • Docking studies (AutoDock Vina) : Focus on the oxazole’s hydrogen-bonding with catalytic residues (e.g., EGFR’s Lys721) .
  • MD simulations (GROMACS) : Assess stability of the furan-thiophene moiety in lipid bilayers over 100 ns trajectories .
  • QSAR : Correlate substituent effects (e.g., methyl on oxazole) with activity cliffs using CoMFA .

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